DSPE-PEG-OH vs. DSPE-PEG-OCH3 and DSPE-PEG-SH: A Paradox in Immunogenicity and Accelerated Blood Clearance (ABC)
A direct comparative study in rats demonstrated that the terminal group of DSPE-PEG profoundly influences both the initial circulation half-life and the subsequent induction of the accelerated blood clearance (ABC) phenomenon. DSPE-PEG-OCH3 (methoxy) conferred the longest circulation half-life (data not quantified in abstract), while DSPE-PEG-OH and DSPE-PEG-NH2 were rapidly cleared from the blood after a single injection [1]. Critically, the study revealed a strong positive correlation between initial circulation time and the magnitude of the ABC effect, with the notable exception of DSPE-PEG-SH (thiol), which uniquely enhanced the ABC phenomenon by stimulating B cell proliferation and differentiation [1]. This data positions DSPE-PEG-OH as an intermediate option that avoids the pronounced immunogenicity associated with the thiol group while offering a functionalizable handle absent in DSPE-PEG-OCH3.
| Evidence Dimension | In Vivo Circulation Half-Life and Induction of Accelerated Blood Clearance (ABC) Phenomenon |
|---|---|
| Target Compound Data | Rapidly removed from blood circulation after a single intravenous injection [1]. |
| Comparator Or Baseline | DSPE-PEG-OCH3: Longest prolonged half-life; DSPE-PEG-COOH: Intermediate; DSPE-PEG-SH: Intermediate but induces strong ABC phenomenon; DSPE-PEG-NH2: Rapidly removed [1]. |
| Quantified Difference | The study indicates a qualitative rank order for circulation time: DSPE-PEG-OCH3 > DSPE-PEG-SH ≈ DSPE-PEG-COOH > DSPE-PEG-OH ≈ DSPE-PEG-NH2. The specific quantitative difference in half-life values is not provided in the abstract. |
| Conditions | In vivo study using PEG-coated emulsions (DE) injected intravenously or subcutaneously into rats [1]. |
Why This Matters
This evidence is critical for researchers developing multi-dose or chronic administration regimens where immunogenicity and the ABC phenomenon can drastically alter the pharmacokinetics and efficacy of subsequent doses. DSPE-PEG-OH offers a functionalizable alternative that mitigates the heightened immunogenic risk associated with thiol-terminated PEG-lipids.
- [1] Wang, C., et al. (2013). A noticeable phenomenon: Thiol terminal PEG enhances the immunogenicity of PEGylated emulsions injected intravenously or subcutaneously into rats. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 744-751. View Source
